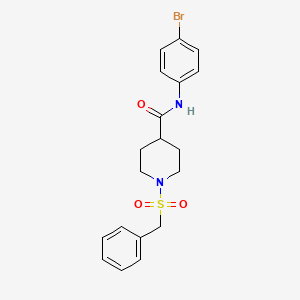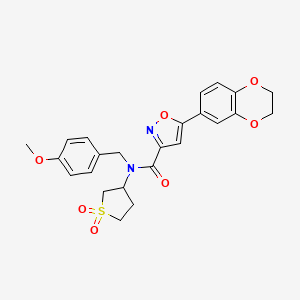![molecular formula C18H14BrNO4S2 B11353697 [2,3'-Bithiophene]-4'-carboxylic acid, 5'-[[(2-bromophenoxy)acetyl]amino]-, methyl ester CAS No. 914217-62-2](/img/structure/B11353697.png)
[2,3'-Bithiophene]-4'-carboxylic acid, 5'-[[(2-bromophenoxy)acetyl]amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This particular compound is characterized by the presence of a carboxylic acid group, a bromophenoxyacetyl group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of 2,3’-Bithiophene: This can be achieved through a coupling reaction of thiophene derivatives.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of Bromophenoxyacetyl Group: This step involves the reaction of the bithiophene derivative with 2-bromophenoxyacetyl chloride in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenoxyacetyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenoxyacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of [2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester involves its interaction with specific molecular targets. The bromophenoxyacetyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene rings may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
[2,3’-Bithiophene]-4’-carboxylic acid: Lacks the bromophenoxyacetyl and methyl ester groups.
[2,3’-Bithiophene]-4’-carboxylic acid, methyl ester: Lacks the bromophenoxyacetyl group.
[2,3’-Bithiophene]-4’-carboxylic acid, 5’-amino-: Lacks the bromophenoxyacetyl and methyl ester groups.
Uniqueness
The presence of the bromophenoxyacetyl group and the methyl ester group in [2,3’-Bithiophene]-4’-carboxylic acid, 5’-[[(2-bromophenoxy)acetyl]amino]-, methyl ester makes it unique compared to other bithiophene derivatives
Properties
CAS No. |
914217-62-2 |
|---|---|
Molecular Formula |
C18H14BrNO4S2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2-bromophenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4S2/c1-23-18(22)16-11(14-7-4-8-25-14)10-26-17(16)20-15(21)9-24-13-6-3-2-5-12(13)19/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
UKRLPSXVQWZNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11353619.png)


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11353634.png)
![2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11353641.png)
![(3-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11353651.png)
![2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11353674.png)
![3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11353681.png)
![3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11353685.png)
![Methyl 4-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11353691.png)
![5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11353693.png)
![4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11353705.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11353711.png)
